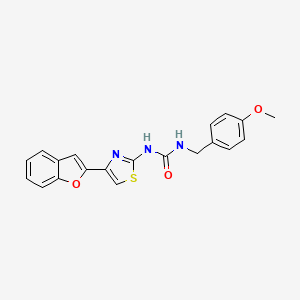

![molecular formula C16H16ClNO4S B2823642 Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate CAS No. 429650-59-9](/img/structure/B2823642.png)

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

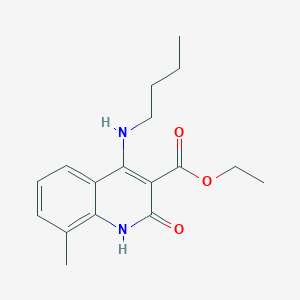

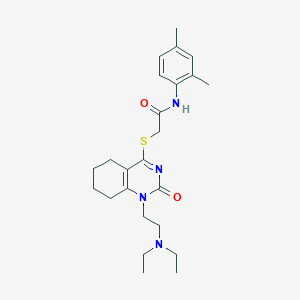

“Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate” is a chemical compound with the CAS Number: 824977-82-4 . It has a molecular weight of 353.83 and its IUPAC name is methyl {[(4-chlorophenyl)sulfonyl]-2-methylanilino}acetate . It is also known as MCG and is a highly potent and specific inhibitor of human cathepsin X.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H16ClNO4S/c1-12-5-3-4-6-15(12)18(11-16(19)22-2)23(20,21)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3 . This indicates that the molecule consists of a methyl ester group (COOCH3), a sulfonyl group (SO2), and two phenyl rings, one of which is substituted with a chlorine atom and the other with a methyl group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.83 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.Applications De Recherche Scientifique

Synthesis and Material Science

- Sulfones, including those related to the chemical structure , are key in synthesizing polymers with specific properties, such as proton conductivity and water solubility. These polymers, like poly(thiophenylenesulfonic acid), demonstrate excellent proton conductivity and are useful in electrolyte applications (Miyatake et al., 1997).

Analytical Chemistry

- Analytical methods have been developed to determine polychlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues, demonstrating the importance of methyl sulfones in environmental and analytical chemistry (Letcher et al., 1995).

Structural Chemistry

- The crystal and molecular structure of sulfones, like methyl-(4-chlorophenyl)sulfone, has been studied to understand their potential in forming specific molecular architectures (Adamovich et al., 2017).

Environmental Science

- Methyl sulfone derivatives of polychlorinated biphenyls (PCBs) have been synthesized and characterized, highlighting the role of these compounds in environmental pollutant analysis and their potential as markers for environmental exposure (Bergman & Wachtmeister, 1978).

Polymer Chemistry

- Research into guanidinium-functionalized anion exchange polymer electrolytes demonstrates the use of sulfone-containing compounds in creating materials with specific ionic properties, useful in energy storage and conversion technologies (Kim et al., 2011).

Photochemistry

- The study of triarylsulfonium salts, including tris(4-chlorophenyl)sulfonium, provides insights into the photochemical properties of sulfonium compounds, with implications for their use in photoinitiation and materials science (Dektar & Hacker, 1990).

Mécanisme D'action

“Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate” is known to be a highly potent and specific inhibitor of human cathepsin X. Cathepsin X is a cysteine protease implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases.

Propriétés

IUPAC Name |

methyl 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDDFMINGDXBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

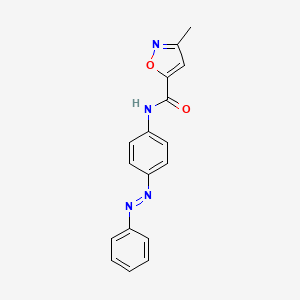

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

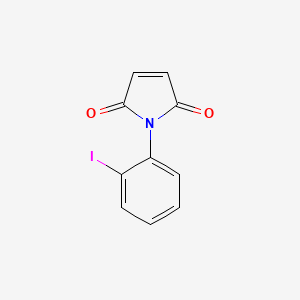

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)

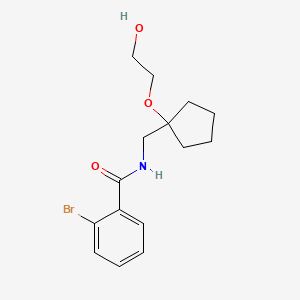

![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)